N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 1009693-63-3) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a dihydrothiophene ring. Key structural elements include:
- A 4-fluorophenyl group at the 2-position of the pyrazole ring, contributing electron-withdrawing properties and enhanced lipophilicity.
- A sulfone (5-oxido) group in the thiophene ring, which may influence solubility and hydrogen-bonding interactions.
Its synthesis and characterization often employ X-ray crystallography, facilitated by programs like SHELXL .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-6-8-14(9-7-13)22-17(15-10-25(24)11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQLHXQMXLXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and suppression of gene transcription.
Mode of Action
The compound acts as a selective inhibitor of HDAC3 . It binds to the active site of HDAC3, preventing it from removing acetyl groups from histones. This results in a more relaxed chromatin structure, allowing for increased gene transcription.
Biochemical Pathways
The inhibition of HDAC3 affects various biochemical pathways. One of the most significant is the regulation of gene expression . By preventing HDAC3 from removing acetyl groups from histones, the compound allows for a more relaxed chromatin structure and increased gene transcription. This can lead to changes in the expression of various genes, potentially affecting numerous cellular processes.
Result of Action
The inhibition of HDAC3 by this compound can have various molecular and cellular effects. For example, in mouse studies, the compound facilitated the extinction of cocaine-seeking behavior and enhanced long-term object memory acquisition and consolidation. These effects are likely due to changes in gene expression resulting from the inhibition of HDAC3.
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core linked to a benzamide moiety. The presence of the 4-fluorophenyl group and the oxido substituent are critical for its biological activity.
Biological Activity Overview
Research has highlighted several biological activities associated with this class of compounds:
- Antioxidant Activity : Compounds with similar structures have displayed significant antioxidant properties. For instance, studies indicate that thieno[3,4-c]pyrazoles can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : The thieno[3,4-c]pyrazole derivatives have been noted for their anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways by targeting specific enzymes involved in inflammation .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related pyrazole derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play pivotal roles in inflammatory processes.
- Modulation of Signaling Pathways : It potentially modulates key signaling pathways such as NF-kB and MAPK pathways that are involved in inflammation and cancer progression.
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study investigating the cytotoxicity of thieno[3,4-c]pyrazole derivatives reported IC50 values indicating potent activity against breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to controls, suggesting potential for therapeutic application in oncology.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing the thieno[3,4-c]pyrazole core exhibit potent antimicrobial activities. Specifically, derivatives of this compound have shown effectiveness against various pathogens, including bacteria and fungi. Studies have demonstrated that these compounds can inhibit the growth of resistant strains, making them promising candidates for antibiotic development.
Anticancer Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways.
Antileishmanial and Antimalarial Effects
The compound is part of a broader class of pyrazole-bearing compounds known for their antileishmanial and antimalarial activities. Screening against human recombinant alkaline phosphatases indicates that these compounds may interfere with metabolic processes in parasites, thereby inhibiting their growth and survival.
Synthesis of Novel Derivatives
This compound serves as a precursor for synthesizing a variety of novel derivatives with enhanced biological activities. Researchers are exploring modifications to the core structure to optimize efficacy and reduce toxicity.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for drug development. By modifying functional groups and analyzing their effects on biological activity, researchers can design more potent derivatives tailored for specific therapeutic targets.
Enzyme Inhibition Studies
The compound has been screened for its ability to inhibit various enzymes relevant to disease mechanisms. For instance, its interaction with alkaline phosphatases suggests potential applications in regulating metabolic pathways that are dysregulated in certain diseases.
Molecular Docking Studies
Molecular docking simulations provide insights into the binding affinity of this compound with target proteins. These studies help predict how modifications to the compound's structure might enhance its binding efficiency and specificity.
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways via caspase activation.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus revealed that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting a potential new treatment avenue for antibiotic-resistant infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, highlighting structural variations, crystallographic data, and inferred physicochemical properties.
N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide (C₂₁H₁₈N₄O₃)
- Core Structure: Pyrrolo[3,4-c]pyrazole (nitrogen-containing fused ring) vs. thieno[3,4-c]pyrazole (sulfur-containing).
- Substituents :
- 1-Acetyl and 5-benzoyl groups (electron-withdrawing) vs. 4-fluorophenyl and sulfone.
- Benzamide retained at the 3-position.
- Crystallography: Monoclinic P2₁/c space group, with fused pyrrolo-pyrazole ring nearly planar (dihedral angles: 87.21° and 35.46° with benzene rings). Intermolecular N–H···O and C–H···O hydrogen bonding stabilizes crystal packing.
- Implications: The pyrrolo core may enhance rigidity and polar interactions compared to the thieno analog.
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS: 1009693-63-3)
- Core Structure: Identical thieno[3,4-c]pyrazole system.
- Substituents: 4-Methoxybenzamide vs. benzamide in the target compound.
- Data Gaps: No crystallographic or thermodynamic data provided in evidence, but structural similarity suggests comparable stability.
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 1020048-57-0)
- Core Structure: Same thieno[3,4-c]pyrazole system.
- Substituents: Furancarboxamide (smaller heteroaromatic group) vs. benzamide.
- Implications : The furan ring may decrease lipophilicity but increase metabolic stability due to smaller size.
Table 1: Structural and Functional Comparison
Methodological Commonalities
All compounds were analyzed using SHELX software (SHELXL, SHELXS97) for X-ray crystallography . This reflects the prevalence of these tools in resolving complex heterocyclic structures, particularly for hydrogen-bonding networks and torsional angles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
